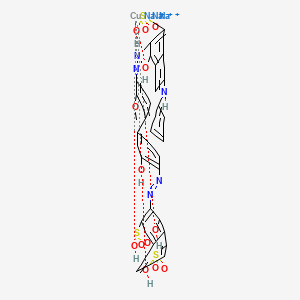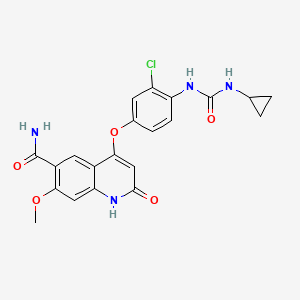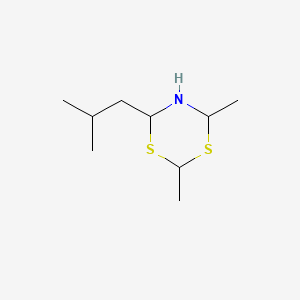
Filixic acid pbp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The isolation of filixic acid pbp from Dryopteris filix-mas involves a series of extraction and purification steps. Typically, the dried plant material is subjected to solvent extraction using a mixture of acetonitrile and methanol . The extract is then purified using high-performance liquid chromatography (HPLC) on a C18 column with an isocratic mobile phase .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification techniques as those used in laboratory settings. The scalability of these methods would depend on the availability of raw plant material and the efficiency of the extraction process.
Analyse Des Réactions Chimiques
Types of Reactions
Filixic acid pbp undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups and carbonyl functionalities in its structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups using reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Filixic acid pbp has been the subject of various scientific studies due to its potential therapeutic properties . Some of its applications include:
Chemistry: Used as a reference compound in the study of phloroglucinol derivatives.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Studied for its anthelmintic activity and potential use in treating parasitic infections.
Mécanisme D'action
The mechanism of action of filixic acid pbp involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting key enzymes or disrupting cellular processes in parasites . The exact pathways and molecular targets are still under investigation, but its activity is thought to be related to its ability to interfere with metabolic processes.
Comparaison Avec Des Composés Similaires
Filixic acid pbp is part of a broader class of phloroglucinol derivatives, which include compounds like filixic acid ABA, filixic acid ABP, and filixic acid ABB . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific hydroxyl and carbonyl group arrangement, which contributes to its distinct chemical reactivity and biological properties.
List of Similar Compounds
- Filixic acid ABA
- Filixic acid ABP
- Filixic acid ABB
- Filixic acid PBB
- Flavaspidic acid BB
Propriétés
Numéro CAS |
51005-85-7 |
|---|---|
Formule moléculaire |
C34H40O12 |
Poids moléculaire |
640.7 g/mol |
Nom IUPAC |
4-[[3-butanoyl-5-[(2,6-dihydroxy-3,3-dimethyl-4-oxo-5-propanoylcyclohexa-1,5-dien-1-yl)methyl]-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-propanoylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C34H40O12/c1-8-11-20(37)21-25(39)14(12-16-27(41)22(18(35)9-2)31(45)33(4,5)29(16)43)24(38)15(26(21)40)13-17-28(42)23(19(36)10-3)32(46)34(6,7)30(17)44/h38-44H,8-13H2,1-7H3 |
Clé InChI |
XKWPPRSNNAIZJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CC)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)CC)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(3S,3aR,6S,6aS)-3-[methyl(4-phenylbutyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778429.png)






